molecular formula C14H22N2S B13005313 5-(1-Butylpiperidin-2-yl)pyridine-2(1H)-thione

5-(1-Butylpiperidin-2-yl)pyridine-2(1H)-thione

Cat. No.: B13005313
M. Wt: 250.41 g/mol
InChI Key: QRHUSMKDWZNPFM-UHFFFAOYSA-N
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Description

5-(1-Butylpiperidin-2-yl)pyridine-2(1H)-thione is a heterocyclic compound that features a piperidine ring fused to a pyridine ring with a thione group. This compound is part of the larger family of piperidines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Butylpiperidin-2-yl)pyridine-2(1H)-thione typically involves the reaction of 2-chloropyridine with 1-butylpiperidine under basic conditions to form the intermediate 5-(1-Butylpiperidin-2-yl)pyridine. This intermediate is then treated with sulfur to introduce the thione group, resulting in the final compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(1-Butylpiperidin-2-yl)pyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-(1-Butylpiperidin-2-yl)pyridine-2(1H)-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(1-Butylpiperidin-2-yl)pyridine-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the piperidine and pyridine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Butylpiperidin-2-yl)pyridine: Lacks the thione group, resulting in different reactivity and biological activity.

    5-(1-Butylpiperidin-2-yl)pyridine-2(1H)-one: Contains a carbonyl group instead of a thione, leading to distinct chemical properties.

    1-(1-Butylpiperidin-2-yl)pyridine-2(1H)-thione: Similar structure but different substitution pattern on the piperidine ring.

Uniqueness

The presence of the thione group in 5-(1-Butylpiperidin-2-yl)pyridine-2(1H)-thione imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H22N2S

Molecular Weight

250.41 g/mol

IUPAC Name

5-(1-butylpiperidin-2-yl)-1H-pyridine-2-thione

InChI

InChI=1S/C14H22N2S/c1-2-3-9-16-10-5-4-6-13(16)12-7-8-14(17)15-11-12/h7-8,11,13H,2-6,9-10H2,1H3,(H,15,17)

InChI Key

QRHUSMKDWZNPFM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCCC1C2=CNC(=S)C=C2

Origin of Product

United States

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